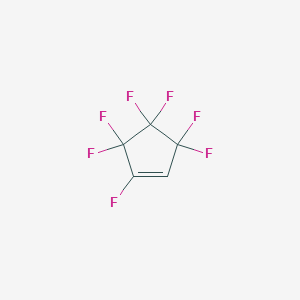

Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-

Vue d'ensemble

Description

“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is a chemical substance identified with the CAS No. 1892–03–1 . It is subject to reporting for significant new uses .

Molecular Structure Analysis

The molecular formula of “Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is CHF . Its average mass is 194.050 Da and its monoisotopic mass is 193.996643 Da .

Physical And Chemical Properties Analysis

“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” has a density of 1.6±0.1 g/cm³ . Its boiling point is 54.3±40.0 °C at 760 mmHg and 25.7±40.0 °C at 760 mmHg . The vapour pressure is 259.8±0.1 mmHg at 25°C and 741.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 28.5±3.0 kJ/mol and 26.1±3.0 kJ/mol . The flash point is -10.8±19.1 °C and -24.1±19.1 °C .

Applications De Recherche Scientifique

Isomerization Promoted by Fluoride Anion

This application involves the isomerization of hydrofluorocyclopentenes promoted by fluoride anion under mild conditions. The process has been studied for its potential in various chemical reactions where structural rearrangement of molecules is required .

Atmospheric Chemistry and Environmental Impact

1H-heptafluorocyclopentene has been assessed for its atmospheric chemistry and environmental impact, particularly concerning its oxidation by •OH radicals. This research is crucial for understanding the compound’s behavior in the atmosphere before wide-scale applications .

Polymer Manufacturing

Due to its high chemical and thermal stability, 1H-heptafluorocyclopentene is used in manufacturing special types of polymers, which could have applications in various industries ranging from automotive to consumer goods .

Synthetic Coating Materials

The compound’s unique properties make it suitable for creating synthetic coating materials. These coatings could provide enhanced protection against environmental factors for various surfaces .

Surfactant-like Additive

With low surface tension and high surface energy, 1H-heptafluorocyclopentene can be used as a surfactant-like additive in different formulations to modify surface properties .

Research and Development

The compound is offered for experimental and research use, indicating its potential in various scientific studies where its specific properties can be leveraged to explore new applications .

Isomerization of Hydrofluorocyclopentenes Promoted by Fluoride Anion Tropospheric Oxidation of 1H‑Heptafluorocyclopentene with OH Radicals Atmospheric Chemistry of 1H‑Heptafluorocyclopentene Chemical Properties and Applications Cyclopentane,1,1,2,2,3,3,4-heptafluoro-

Safety and Hazards

“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is subject to reporting under section 721.10584 for the significant new uses described in paragraph (a)(2) of this section . Manufacturers, importers, and processors of this substance are subject to recordkeeping requirements as specified in § 721.125 (a), (b), ©, and (i) .

Mécanisme D'action

Mode of Action

It has been studied in the context of atmospheric chemistry, where it undergoes oxidation initiated by hydroxyl (•oh) radicals . The pathway concerning the •OH radical addition reaction with the C═C bond is more favorable than the H- and F-abstraction reactions with the •OH radical .

Biochemical Pathways

In the context of atmospheric chemistry, the oxidation of this compound by •oh radicals is a key process . This reaction contributes 99.99% to the overall rate constant .

Result of Action

Its oxidation in the atmosphere results in products that may have environmental impacts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H-Heptafluorocyclopentene. For instance, the rate of its oxidation by •OH radicals is temperature-dependent, with the reaction occurring within the temperature range of 250–450 K .

Propriétés

IUPAC Name |

1,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCOETZVBNIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074654 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

CAS RN |

1892-03-1 | |

| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoro(cyclopent-1-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary atmospheric removal process for 1H-Heptafluorocyclopentene?

A1: The primary atmospheric removal process for 1H-Heptafluorocyclopentene is its reaction with hydroxyl radicals (OH). [, ] This reaction has been extensively studied, and its rate coefficients have been determined across various temperatures.

Q2: What are the major degradation products of 1H-Heptafluorocyclopentene in the atmosphere?

A2: Upon reaction with OH radicals in the presence of oxygen (O2), 1H-Heptafluorocyclopentene degrades primarily into F(O)CCF2CF2CF2CH(O), CF2O, and CO2. [] These products suggest a ring-opening mechanism at the carbon-carbon double bond during degradation.

Q3: How does the atmospheric lifetime of 1H-Heptafluorocyclopentene compare to other fluorinated compounds?

A3: With an estimated atmospheric lifetime of 252 days, 1H-Heptafluorocyclopentene exhibits relatively short atmospheric persistence compared to some other highly fluorinated compounds. [] This shorter lifetime is primarily attributed to its reactivity with OH radicals.

Q4: Does 1H-Heptafluorocyclopentene significantly contribute to ozone depletion?

A4: Research indicates that 1H-Heptafluorocyclopentene has a negligible photochemical ozone creation potential (POCP). [] This finding suggests that it is unlikely to contribute significantly to ozone layer depletion.

Q5: What is the global warming potential of 1H-Heptafluorocyclopentene?

A5: While its atmospheric lifetime is relatively short, 1H-Heptafluorocyclopentene possesses a significant 100-year time horizon global warming potential (GWP) of 46.7. [] This value highlights its potential contribution to climate change if released into the atmosphere.

Q6: What research methods are employed to study the atmospheric chemistry of 1H-Heptafluorocyclopentene?

A6: Researchers utilize various techniques to investigate the atmospheric fate of 1H-Heptafluorocyclopentene. These include pulsed laser photolysis-laser-induced fluorescence to determine reaction rate coefficients, [] relative rate techniques employing reference compounds, [, ] and product analysis via gas chromatography to identify and quantify degradation products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)